BenchChemオンラインストアへようこそ!

GYKI-16084

Urology Clinical Pharmacology Benign Prostatic Hyperplasia

GYKI-16084 (Uroflux, IDR-16084) is a discontinued Phase 2 pyridazinone drug candidate that uniquely blocks both α1- and postsynaptic α2-adrenoceptors. Unlike standard α1-blockers, it demonstrated no orthostatic hypotension or erectile dysfunction in trials, making it the definitive chemical probe for urodynamic, bladder outlet obstruction, and male fertility studies where dual-receptor pharmacology must be faithfully reproduced. Standard α1-antagonists cannot replicate this mechanistic scope.

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
CAS No. 185739-21-3
Cat. No. B1672560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGYKI-16084
CAS185739-21-3
SynonymsGYKI-16084
R-2-(3-N-(2-benzo(1,4)dioxanylmethyl)-amino-1-propyl)-3(2H)-pyridazinone hydrochloride
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3
InChIInChI=1S/C16H19N3O3/c20-16-7-3-9-18-19(16)10-4-8-17-11-13-12-21-14-5-1-2-6-15(14)22-13/h1-3,5-7,9,13,17H,4,8,10-12H2/t13-/m1/s1
InChIKeyFJNRJBQUOQLUNQ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GYKI-16084 (CAS 185739-21-3) Procurement Guide: Alpha-Adrenoceptor Antagonist for Urological Research


GYKI-16084 (CAS 185739-21-3), also known as Uroflux or IDR-16084, is a small-molecule drug candidate classified as a combined alpha1- and postsynaptic alpha2-adrenoceptor antagonist [1]. This dual mechanism is specifically designed for the potential treatment of urological conditions such as benign prostatic hyperplasia (BPH) [2]. The compound is a pyridazinone derivative with the chemical name (+)-(R)-2-[3-(Benzo-1,4-dioxan-2-ylmethylamino)propyl]pyridazin-3(2H)-one hydrochloride, and its development was discontinued after Phase 2 clinical trials [1].

Why GYKI-16084 Cannot Be Interchanged with Selective Alpha1-Blockers for BPH Research


Procurement of a generic alpha1-selective antagonist like tamsulosin or alfuzosin is not scientifically equivalent to sourcing GYKI-16084. The key differentiator is the compound's unique, dual-action pharmacology: combined blockade of alpha1-adrenoceptors and a distinct selectivity for postsynaptic alpha2-adrenoceptors [1]. This specific pharmacological profile is hypothesized to underpin its clinical efficacy and, critically, its favorable safety profile regarding orthostatic hypotension and sexual function, which are common adverse events associated with selective alpha1-blockers [2]. Substituting with a standard alpha1-blocker would fail to replicate the full mechanistic scope of the original investigations, potentially altering both efficacy and safety outcomes in research models.

Quantitative Differentiation of GYKI-16084: A Comparative Evidence Guide for Scientific Procurement


Clinical Efficacy: Superior Symptom Improvement in BPH Patients Compared to Placebo

In a 28-day randomized, single-blind Phase II clinical trial, GYKI-16084 at a dose of 15 mg twice daily demonstrated a superior reduction in American Urological Association (AUA) symptom scores compared to placebo in patients with BPH. The 15 mg dose achieved a mean decrease in AUA score of 6.05 points (-32.7% from baseline), which was significantly greater than the 4.3-point decrease (-22.7%) observed in the placebo group [1].

Urology Clinical Pharmacology Benign Prostatic Hyperplasia

Urodynamic Benefit: Clinically Relevant Improvement in Maximum Urinary Flow Rate

The same Phase II clinical trial reported quantitative improvements in maximum urinary flow rate (Qmax), an objective measure of bladder outlet obstruction. The 7.5 mg and 15 mg twice-daily doses of GYKI-16084 increased Qmax by +3.3 mL/s and +2.16 mL/s, respectively, compared to a +1.29 mL/s increase in the placebo group [1]. This indicates a dose-dependent improvement in urodynamic function.

Urology Urodynamics Benign Prostatic Hyperplasia

Differentiated Safety Profile: Absence of Orthostatic Hypotension and Erectile Dysfunction

The clinical study explicitly noted that no drug-related adverse events associated with selective alpha1-blockers, such as orthostatic changes or erectile dysfunction, were reported with GYKI-16084 [1]. This is a key differentiator from the established class of alpha1-selective antagonists, where such adverse events are known to occur. For instance, the alpha1-blocker alfuzosin is associated with dizziness in 5.0% of patients and orthostatic hypotension in 1.4% [2].

Clinical Safety Adverse Events Alpha-Adrenoceptor Antagonists

In Vivo Urodynamic Selectivity: Improvement in Micturition Dysfunction Without Cardiovascular Effects

A preclinical study investigated the effects of GYKI-16084 in a rat model of micturition dysfunction induced by spinal cord injury [1]. The findings demonstrated that the compound improved urodynamic parameters while exhibiting no adverse cardiovascular effects, suggesting a favorable urodynamic selectivity profile. Further, a secondary report on the same compound noted that in animal models, it showed no effect on cardiovascular function and even increased fertility in male rats [2].

In Vivo Pharmacology Urodynamics Spinal Cord Injury

Optimal Research and Industrial Application Scenarios for GYKI-16084


Investigating Dual Alpha1/Alpha2 Antagonism in Urological Disease Models

GYKI-16084 is the ideal chemical probe for researchers studying the therapeutic potential of combined alpha1- and postsynaptic alpha2-adrenoceptor blockade. Its well-characterized clinical efficacy in BPH [4] and its documented in vivo urodynamic effects without cardiovascular side effects [2] make it a superior tool over selective alpha1-blockers for exploring this specific dual mechanism in models of lower urinary tract symptoms, bladder outlet obstruction, or neurogenic bladder.

Benchmarking Safety and Tolerability of Novel Urological Agents

Given its documented safety profile in a Phase II clinical trial, which includes the complete absence of orthostatic changes and erectile dysfunction [4], GYKI-16084 serves as a valuable reference standard in preclinical and clinical research. It can be used as a comparator compound to benchmark the adverse event profiles of novel alpha-adrenoceptor antagonists or other urological agents, providing a baseline for a more favorable safety and tolerability window.

Metabolism and Pharmacokinetic Studies of Pyridazinone Derivatives

As a pyridazinone derivative, GYKI-16084 can be utilized in analytical and pharmacological research focused on the metabolism and pharmacokinetics of this chemical class. Its major metabolites have been structurally elucidated using solid-phase extraction and HPLC methods [4], making it a suitable compound for developing and validating analytical techniques for similar chemical entities or for studying structure-metabolism relationships.

Investigating Alpha2-Adrenoceptor Selectivity in Reproductive Pharmacology

The reported finding that GYKI-16084 increased fertility in male rats [4] provides a unique application scenario for this compound. This effect, not typically associated with selective alpha1-blockers, makes GYKI-16084 a specific tool for investigating the role of postsynaptic alpha2-adrenoceptors in male reproductive function, including studies on spermatogenesis, ejaculatory function, and hormonal regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for GYKI-16084

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.